molecular formula C13H24N2O B1374629 1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone CAS No. 1249682-72-1

1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone

Cat. No.: B1374629
CAS No.: 1249682-72-1
M. Wt: 224.34 g/mol
InChI Key: ULLHPCHEYSCROH-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone involves several steps. One common synthetic route includes the reaction of piperidine with formaldehyde and a suitable ketone under controlled conditions. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11/h11-12H,1-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLHPCHEYSCROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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